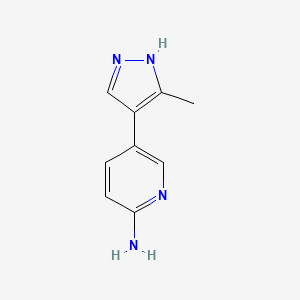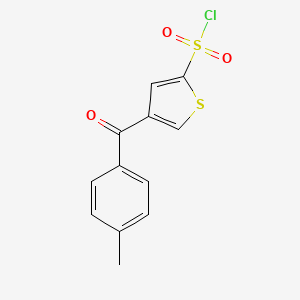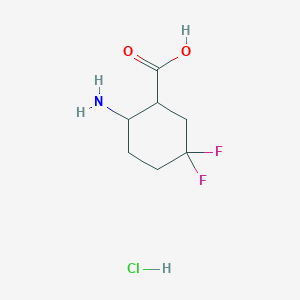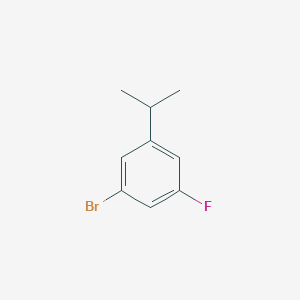
2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate is a specialized organic compound with a complex molecular structure. It is known for its unique chemical properties and versatility in various scientific and industrial applications. This compound is part of the broader family of methacrylates, which are widely used in polymer chemistry and material science.
Méthodes De Préparation
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored and optimized to achieve high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Applications De Recherche Scientifique
2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, contributing to the development of advanced materials with specific properties.
Biology: The compound can be used in the design of bioactive molecules and drug delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate exerts its effects depends on its specific application. For example, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form polymers. The molecular targets and pathways involved in biological applications may include interactions with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Tetrahydrofurfuryl Methacrylate: A closely related compound with similar applications in polymer chemistry.
2-Methyl-2-propenoic Acid Tetrahydrofuran-2-ylmethyl Ester: Another methacrylate derivative with comparable properties.
Uniqueness: 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate is unique due to its specific structural features, such as the presence of the trimethyl group and the oxo group, which influence its reactivity and properties.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(2,3,4-trimethyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-6(2)9(12)15-11(5)7(3)10(13)14-8(11)4/h7-8H,1H2,2-5H3 |
Clé InChI |
DPDGTSLRECIPSE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(C1(C)OC(=O)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)




![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)


